molecular formula C15H16FNO3S B3606511 [(4-Fluoro-3-methoxyphenyl)sulfonyl](2-phenylethyl)amine

[(4-Fluoro-3-methoxyphenyl)sulfonyl](2-phenylethyl)amine

Cat. No.: B3606511
M. Wt: 309.4 g/mol
InChI Key: FLDIIUZGCJSYFY-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a phenyl ring substituted with a fluoro and methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methoxyphenyl)sulfonylamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts can facilitate reduction.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: Products include 4-fluoro-3-methoxybenzoic acid.

    Reduction: Products include 4-fluoro-3-methoxyphenyl sulfide.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

(4-Fluoro-3-methoxyphenyl)sulfonylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which (4-Fluoro-3-methoxyphenyl)sulfonylamine exerts its effects depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methoxybenzenesulfonamide: Similar structure but lacks the phenylethyl group.

    4-Fluoro-3-methoxyphenyl sulfide: Similar structure but with a sulfide group instead of a sulfonamide.

    4-Fluoro-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group.

Uniqueness

(4-Fluoro-3-methoxyphenyl)sulfonylamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-fluoro-3-methoxy-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-20-15-11-13(7-8-14(15)16)21(18,19)17-10-9-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDIIUZGCJSYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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